molecular formula C9H6BrFN2 B7899629 4-bromo-1-(3-fluorophenyl)-1H-imidazole

4-bromo-1-(3-fluorophenyl)-1H-imidazole

Cat. No.: B7899629
M. Wt: 241.06 g/mol
InChI Key: LNKAWAMDIGIGGR-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-fluorophenyl)-1H-imidazole (CAS 1353855-68-1) is a valuable halogenated heterocyclic building block with the molecular formula C9H6BrFN2 and a molecular weight of 241.06 g/mol . This compound features an imidazole core substituted with a bromo atom at the 4-position and a 3-fluorophenyl group at the 1-nitrogen atom, a structure that offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The presence of both bromine and fluorine atoms makes it a particularly versatile intermediate in medicinal chemistry and drug discovery research for constructing more complex molecules, potentially as a core structure in the development of kinase inhibitors or other biologically active small molecules. It is available for research purposes in quantities ranging from 100mg to 1g . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle all chemicals with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

4-bromo-1-(3-fluorophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-9-5-13(6-12-9)8-3-1-2-7(11)4-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKAWAMDIGIGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(3-fluorophenyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoimidazole and 3-fluorobenzaldehyde.

    Condensation Reaction: The 4-bromoimidazole undergoes a condensation reaction with 3-fluorobenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(3-fluorophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions typically involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-1-(3-fluorophenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-(3-fluorophenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Brominated imidazoles are often synthesized via palladium-catalyzed cross-coupling or lithiation strategies, with yields varying based on substituent steric/electronic effects .
  • Fluorine introduction typically occurs earlier in the synthetic pathway (e.g., via fluorinated aldehydes) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Purity (HPLC) Solubility Stability
4-Bromo-1-(3-fluorophenyl)-1H-imidazole C₉H₆BrFN₂ 239.06 Not reported Likely low in H₂O Stable at 2–8°C*
4-Bromo-1-(3-bromophenyl)-1H-imidazole C₉H₆Br₂N₂ 301.97 97.21% Low in H₂O Stable at 2–8°C
2-(4-Fluorophenyl)-1H-imidazole C₉H₇FN₂ 162.17 Not reported Moderate in DMSO Room temperature

Key Observations :

  • Bromine increases molecular weight and may reduce aqueous solubility compared to non-halogenated analogs.
  • Fluorine improves metabolic stability and lipophilicity, enhancing membrane permeability .

Structural and Electronic Features

  • Substituent Position :
    • 4-Bromo substitution on imidazole facilitates regioselective functionalization (e.g., C–C bond formation at C5) .
    • Meta-fluorine on the phenyl ring induces electron-withdrawing effects, altering π-π stacking in target binding .
  • Isomerism :
    • Analog 4-Bromo-1-(tetrahydrofuran-2-yl)-1H-imidazole exists as a mixture of 4- and 5-bromo isomers, complicating purification .

Key Observations :

    Biological Activity

    4-Bromo-1-(3-fluorophenyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C9H7BrFN2C_9H_7BrFN_2. The compound features a bromine atom at the 4-position and a fluorophenyl group at the 1-position of the imidazole ring, which contributes to its unique properties and biological activities.

    PropertyValue
    Molecular Weight227.07 g/mol
    IUPAC NameThis compound
    SolubilitySoluble in organic solvents
    Melting PointNot specified

    The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may inhibit key pathways involved in cancer cell proliferation and survival.

    Anticancer Activity

    In a study evaluating the anticancer properties of imidazole derivatives, compounds similar to this compound demonstrated significant inhibition of cancer cell lines. The mechanism involves:

    • Inhibition of Kinases : The imidazole ring can interact with ATP-binding sites in kinases, disrupting signaling pathways essential for cancer cell growth.
    • Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways, leading to programmed cell death in tumor cells.

    Structure-Activity Relationship (SAR)

    The efficacy of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

    • Substituent Effects : The presence of electron-withdrawing groups (like bromine and fluorine) enhances biological activity by stabilizing the transition state during enzyme interactions.
    • Ring Modifications : Variations in the imidazole ring can lead to altered binding affinities for target proteins.

    Study on Antiviral Activity

    A recent investigation into the antiviral properties of imidazole derivatives included this compound. The study reported:

    • Percentage Inhibition : The compound exhibited an inhibition rate of approximately 67% against HIV integrase interactions, indicating potential as an antiviral agent .

    Table summarizing the inhibition rates for selected compounds:

    CompoundInhibition Rate (%)
    This compound67
    Reference Compound (MUT 101)90
    Other Tested CompoundsVaries (50-78%)

    Antimicrobial Activity

    In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against various bacterial strains. Results indicated:

    • Broad-Spectrum Activity : Effective against Gram-positive and Gram-negative bacteria.

    Q & A

    Q. What advanced computational methods (e.g., DFT, MD) elucidate the compound’s electronic structure and dynamic behavior?

    • Methodological Answer :
    • DFT : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity. B3LYP/6-31G(d) is a standard basis set .
    • MD Simulations : Model solvation effects (e.g., in water/DMSO) to assess conformational flexibility over 100-ns trajectories .

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